molecular formula C29H45NO B14309797 Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- CAS No. 113248-31-0

Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-

Katalognummer: B14309797
CAS-Nummer: 113248-31-0
Molekulargewicht: 423.7 g/mol
InChI-Schlüssel: RCDDCRRSYYYQKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is a complex organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a decyloxyphenyl group at the 2-position and an octyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . This method can be optimized using microwave chemistry to improve yields and reaction times.

Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride

Industrial Production Methods

Industrial production of pyridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced reaction techniques, such as flow chemistry, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro compounds

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. The decyloxyphenyl and octyl groups can modulate the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both decyloxyphenyl and octyl groups enhances its hydrophobicity and potential for interactions with lipid membranes, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

113248-31-0

Molekularformel

C29H45NO

Molekulargewicht

423.7 g/mol

IUPAC-Name

2-(4-decoxyphenyl)-5-octylpyridine

InChI

InChI=1S/C29H45NO/c1-3-5-7-9-11-12-14-16-24-31-28-21-19-27(20-22-28)29-23-18-26(25-30-29)17-15-13-10-8-6-4-2/h18-23,25H,3-17,24H2,1-2H3

InChI-Schlüssel

RCDDCRRSYYYQKV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.